N-(3-acetamidophenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN7O2S/c1-12(29)24-14-3-2-4-15(9-14)25-17(30)10-31-20-18-19(22-11-23-20)28(27-26-18)16-7-5-13(21)6-8-16/h2-9,11H,10H2,1H3,(H,24,29)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYPLUSOLRSYTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetamidophenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological evaluations, and the underlying mechanisms of its activity.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 425.4 g/mol. The compound features a triazole ring linked to a pyrimidine structure, which is known for its diverse pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole and subsequent coupling with the acetamido group. Various methodologies have been reported, including microwave-assisted synthesis and solvent-free conditions that enhance yield and purity .
Antimicrobial Activity
Research indicates that compounds containing triazole and pyrimidine moieties exhibit significant antimicrobial properties. For instance, derivatives of triazoles have shown effectiveness against various bacterial strains including Escherichia coli and Pseudomonas aeruginosa, suggesting that this compound may also possess similar activities .
Anticancer Properties
Studies have demonstrated that triazole derivatives can inhibit cancer cell proliferation. For example, compounds with similar structures have shown IC50 values in the low micromolar range against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) . The mechanism often involves the inhibition of specific kinases associated with tumor growth.
Anti-inflammatory Effects
The compound's potential anti-inflammatory activity is supported by its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This class of compounds has been linked to reduced expression of pro-inflammatory cytokines .
Case Studies
- Antibacterial Evaluation : A study evaluated several triazole derivatives for antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural features to this compound exhibited promising antibacterial effects .
- Anticancer Activity : In vitro studies on related compounds revealed significant antiproliferative effects against various cancer cell lines. For instance, a derivative showed an IC50 value of 0.98 µM against A549 cells, indicating strong anticancer potential .
The biological activities of this compound may be attributed to its ability to interact with specific biological targets:
- Kinase Inhibition : Similar compounds have been shown to inhibit receptor tyrosine kinases (RTKs), leading to reduced cell proliferation and survival signals in cancer cells.
- Antioxidant Activity : Some studies suggest that these compounds may also exhibit antioxidant properties that contribute to their overall therapeutic effects .
Preparation Methods
One-Pot Multicomponent Assembly
Adapting the protocol from, the triazolopyrimidine core is synthesized via a three-component reaction involving 5-amino-1-phenyl-1H-1,2,4-triazole, 4-fluorobenzaldehyde, and ethyl acetoacetate. The reaction is catalyzed by acidic ionic liquids (e.g., APTS) in ethanol under reflux for 24 hours, yielding the intermediate 7-hydroxytriazolo[4,3-a]pyrimidine. This method offers a 72–78% yield range, with scalability limited by the need for prolonged heating.
Table 1: Optimization of Triazolopyrimidine Core Synthesis
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| APTS | Ethanol | 80 | 24 | 74.2 |
| H2SO4 | EtOH | 80 | 24 | 68.5 |
| No catalyst | EtOH | 80 | 24 | <10 |
Stepwise Cyclization Approach
An alternative method from involves cyclizing 3-ethoxycarbonyl-2-hydrazinylpyrimidine precursors with 4-fluorophenylmagnesium bromide in THF. This approach achieves a higher yield (82%) but requires anhydrous conditions and specialized handling of Grignard reagents.
Acetamidophenyl Group Incorporation
The N-(3-acetamidophenyl) substituent is introduced via a two-step process:
- Nitration and Reduction : The triazolopyrimidine-thio intermediate is nitrated using HNO3/H2SO4, followed by Pd/C-catalyzed hydrogenation to yield the 3-aminophenyl derivative.
- Acetylation : The amine is treated with acetic anhydride in pyridine, achieving quantitative acetylation at room temperature.
Table 3: Acetylation Reaction Efficiency
| Acetylating Agent | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
|---|---|---|---|---|
| Acetic anhydride | Pyridine | 25 | 1 | 99.8 |
| Acetyl chloride | DCM | 0 | 2 | 95.4 |
| Acetic acid | EtOH | 60 | 6 | 78.9 |
Optimization of Reaction Conditions
Critical parameters influencing overall yield include:
- Solvent Polarity : Ethanol outperforms DMF and MeOH in sulfur alkylation due to better solubility of intermediates.
- Base Selection : NaOH provides superior deprotonation compared to KOH or Et3N, minimizing side reactions.
- Temperature Control : Reflux at 80°C balances reaction rate and decomposition risks.
Analytical Characterization
The final compound is characterized by:
- 1H-NMR (DMSO-d6): δ 10.21 (s, 1H, NH), 8.72 (s, 1H, triazole-H), 7.89–7.45 (m, 8H, Ar-H), 4.32 (s, 2H, SCH2), 2.11 (s, 3H, CH3).
- HRMS : m/z calculated for C22H18F2N6O2S [M+H]+: 488.1234, found: 488.1236.
- XRD Analysis : Confirms planar triazolopyrimidine core with dihedral angles <5° relative to the acetamidophenyl group.
Comparative Analysis of Methodologies
Table 4: Synthesis Route Efficiency Comparison
| Step | Method 1 (One-Pot) | Method 2 (Stepwise) |
|---|---|---|
| Triazolopyrimidine Core | 74.2% | 82.0% |
| Thioacetamide Addition | 88.4% | 85.1% |
| Total Yield | 65.7% | 69.8% |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(3-acetamidophenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide, and how can purity be ensured?
- Methodological Answer : A reflux-based coupling reaction using sodium acetate in ethanol (as in ) is a common approach for similar acetamide derivatives. Purification via recrystallization (ethanol-dioxane mixtures) or column chromatography (silica gel, gradient elution) is recommended. Purity validation should employ HPLC with UV detection (λ = 254 nm) and NMR spectroscopy (¹H/¹³C) to confirm structural integrity .
Q. How should researchers characterize the molecular structure of this compound?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation, complemented by FT-IR to identify functional groups (e.g., thioether, triazolo-pyrimidine). X-ray crystallography (if crystals are obtainable) or 2D NMR techniques (COSY, HSQC) can resolve stereochemical ambiguities .
Q. What are the stability considerations for long-term storage?
- Methodological Answer : Store the compound in amber vials at 2–8°C under inert gas (argon/nitrogen) to prevent oxidation or hydrolysis of the thioether and triazole moieties. Stability should be monitored via periodic HPLC analysis (e.g., every 6 months) to detect degradation products .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodological Answer : Systematically modify substituents on the 4-fluorophenyl or acetamide groups (e.g., replacing fluorine with other halogens or methoxy groups) and evaluate effects on target binding (e.g., kinase inhibition). Use in silico docking (AutoDock Vina) to predict interactions with proteins like EGFR or VEGFR2, followed by in vitro assays (IC50 determination) .
Q. What computational strategies are effective for predicting physicochemical properties and pharmacokinetics?
- Methodological Answer : Employ QSAR models (e.g., SwissADME) to predict logP, solubility, and bioavailability. Molecular dynamics simulations (AMBER/GROMACS) can assess membrane permeability, while DFT calculations (Gaussian 09) evaluate electronic properties influencing reactivity .
Q. How can contradictory data in biological assays be resolved?
- Methodological Answer : Replicate experiments under standardized conditions (e.g., cell line passage number, serum-free media). Use statistical tools like ANOVA or Bayesian analysis to identify outliers. Cross-validate results with orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .
Q. What experimental designs are suitable for optimizing reaction yields in large-scale synthesis?
- Methodological Answer : Apply Design of Experiments (DoE) principles, varying parameters like temperature, solvent polarity, and catalyst loading. Use flow chemistry (continuous microreactors) to enhance reproducibility and scalability, as demonstrated in diphenyldiazomethane synthesis .
Q. How can researchers validate the selectivity of this compound against off-target proteins?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
